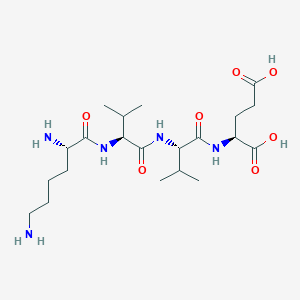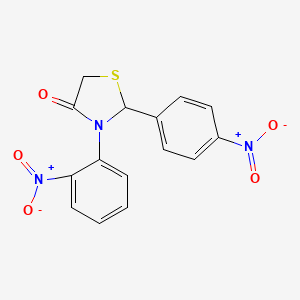![molecular formula C15H7F3N2O2 B14234431 5,8-Quinolinedione, 6-[(2,3,4-trifluorophenyl)amino]- CAS No. 250337-44-1](/img/structure/B14234431.png)
5,8-Quinolinedione, 6-[(2,3,4-trifluorophenyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Quinolinedione, 6-[(2,3,4-trifluorophenyl)amino]- is a synthetic compound belonging to the quinolinedione family. This compound is known for its diverse biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties . The presence of the trifluorophenyl group at the 6-position enhances its biological activity and specificity.
準備方法
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5,8-quinolinedione with 2,3,4-trifluoroaniline in the presence of a catalyst such as cerium chloride (CeCl3) or nickel chloride (NiCl2) in ethanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Types of Reactions:
Oxidation: 5,8-Quinolinedione derivatives can undergo oxidation reactions, often leading to the formation of quinone-imine structures.
Reduction: Reduction of the quinone moiety can yield hydroquinone derivatives.
Substitution: The amino group at the 6-position can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various substituted quinolinedione derivatives, which can exhibit enhanced or modified biological activities.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting enzymes and pathways critical for cell survival.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
作用機序
The mechanism of action of 5,8-quinolinedione derivatives involves the inhibition of key enzymes and pathways . For instance, these compounds can inhibit NAD(P)H-quinone oxidoreductase 1, leading to the disruption of cellular redox balance and induction of apoptosis in cancer cells. The trifluorophenyl group enhances the compound’s ability to interact with specific molecular targets, increasing its efficacy.
類似化合物との比較
Streptonigrin: Another quinolinedione derivative with potent anticancer activity.
Lavendamycin: Known for its antibacterial and anticancer properties.
OQ1 and OQ21: Quinolinedione derivatives with anti-inflammatory effects.
Uniqueness: 5,8-Quinolinedione, 6-[(2,3,4-trifluorophenyl)amino]- stands out due to the presence of the trifluorophenyl group, which enhances its biological activity and specificity. This makes it a valuable compound for further research and potential therapeutic applications.
特性
CAS番号 |
250337-44-1 |
|---|---|
分子式 |
C15H7F3N2O2 |
分子量 |
304.22 g/mol |
IUPAC名 |
6-(2,3,4-trifluoroanilino)quinoline-5,8-dione |
InChI |
InChI=1S/C15H7F3N2O2/c16-8-3-4-9(13(18)12(8)17)20-10-6-11(21)14-7(15(10)22)2-1-5-19-14/h1-6,20H |
InChIキー |
HYGBVUFJCSUWMU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=O)C=C(C2=O)NC3=C(C(=C(C=C3)F)F)F)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[3.2.1]oct-3-en-2-one, 6-(methoxymethoxy)-, (1R,5R,6R)-](/img/structure/B14234350.png)
![Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14234353.png)

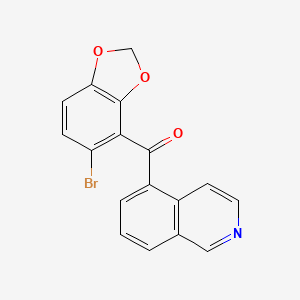
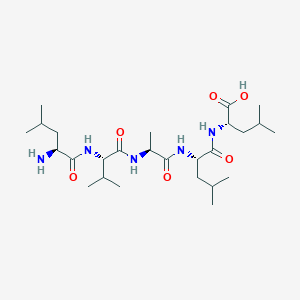
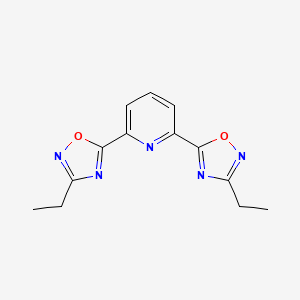
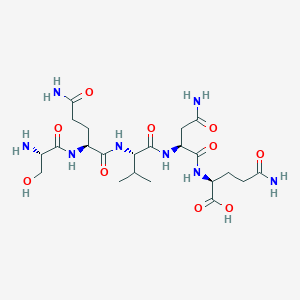
![Dimethyl[3-(pentafluorophenyl)propyl]silanol](/img/structure/B14234389.png)

![4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14234400.png)
